5-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-methoxyphenyl benzenesulfonate
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Overview
Description
5-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 1-BENZENESULFONATE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a methoxyphenyl group, a benzenesulfonate group, and a hydrazonomethyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 1-BENZENESULFONATE typically involves multiple steps:
Formation of the Hydrazonomethyl Group: This step involves the reaction of an appropriate aldehyde with hydrazine to form the hydrazone intermediate.
Introduction of the Aminocarbothioyl Group: The hydrazone intermediate is then reacted with thiourea under acidic conditions to introduce the aminocarbothioyl group.
Methoxylation: The phenyl ring is methoxylated using methanol and a suitable catalyst.
Sulfonation: Finally, the benzenesulfonate group is introduced through a sulfonation reaction using benzenesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for precise addition of reagents and monitoring of reaction progress.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the hydrazonomethyl group, converting it to a hydrazine derivative.
Substitution: The benzenesulfonate group can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors or as probes for studying enzyme mechanisms.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 5-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 1-BENZENESULFONATE involves its interaction with specific molecular targets. The aminocarbothioyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The hydrazonomethyl group can participate in redox reactions, affecting cellular redox states and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-HYDROXYPHENYL 1-BENZENESULFONATE: Similar structure but with a hydroxyl group instead of a methoxy group.
5-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 1-TOLUENESULFONATE: Similar structure but with a toluenesulfonate group instead of a benzenesulfonate group.
Uniqueness
The presence of the methoxy group in 5-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 1-BENZENESULFONATE provides unique electronic properties, making it more reactive in certain chemical reactions compared to its hydroxyl or toluenesulfonate analogs. This uniqueness can be exploited in designing specific inhibitors or materials with desired properties.
Properties
Molecular Formula |
C15H15N3O4S2 |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
[5-[(E)-(carbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] benzenesulfonate |
InChI |
InChI=1S/C15H15N3O4S2/c1-21-13-8-7-11(10-17-18-15(16)23)9-14(13)22-24(19,20)12-5-3-2-4-6-12/h2-10H,1H3,(H3,16,18,23)/b17-10+ |
InChI Key |
FLCKPMNUAZNKDE-LICLKQGHSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=S)N)OS(=O)(=O)C2=CC=CC=C2 |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=S)N)OS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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